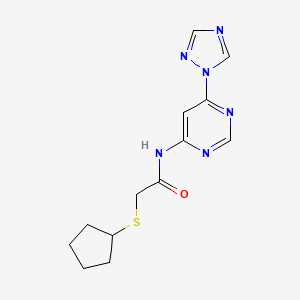

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6OS/c20-13(6-21-10-3-1-2-4-10)18-11-5-12(16-8-15-11)19-9-14-7-17-19/h5,7-10H,1-4,6H2,(H,15,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYSZHCHWQJFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

Pyrimidine Ring Construction: This step might involve the condensation of appropriate aldehydes or ketones with amidines.

Thioether Formation:

Final Coupling: The final step would involve coupling the triazole-pyrimidine intermediate with the cyclopentylthioacetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially altering their electronic properties.

Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced triazole or pyrimidine derivatives.

Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving triazole and pyrimidine derivatives.

Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The cyclopentylthio group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrimidine vs. Benzothiazole: The target compound’s pyrimidine core distinguishes it from benzothiazole-based analogs (e.g., compounds 5a–m in ). In contrast, benzothiazoles (e.g., 5a–m) are bulkier and may exhibit altered binding kinetics .

Substituent Effects on the Acetamide Side Chain

- Cyclopentylthio Group: The cyclopentylthio substituent provides moderate lipophilicity (LogP ~2.8–3.2), balancing membrane permeability and solubility. Polar Groups: Tetrazole- or imidazole-functionalized analogs (e.g., 8a–b in ) exhibit lower LogP (~1.5–2.0), favoring solubility but limiting cellular uptake .

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The pyrimidine-triazole core offers a versatile scaffold for targeting nucleotide-binding proteins, while the cyclopentylthio group optimizes lipophilicity .

Synthetic Challenges : Substitution reactions (e.g., triazole coupling) require precise conditions (e.g., DMF/NaOH vs. sodium methylate) to avoid by-products .

Therapeutic Potential: The compound’s structural features align with kinase inhibitors and antimicrobial agents, warranting further in vitro validation.

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of 286.39 g/mol. The presence of the cyclopentylthio group is significant for enhancing its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds with triazole and pyrimidine rings often inhibit enzymes involved in cellular processes. This compound may inhibit specific kinases or phosphatases, impacting signaling pathways.

- Antimicrobial Activity : The thioacetamide group can enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death.

Antiviral and Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant antiviral and anticancer activities. For example:

- Antiviral Activity : Compounds containing 1,2,4-triazole rings have been reported to possess antiviral properties against various viruses by inhibiting viral replication pathways .

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that derivatives with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

Antibacterial and Antifungal Activity

The compound's potential as an antibacterial agent is supported by studies demonstrating activity against pathogenic bacteria. The incorporation of sulfur atoms in the structure enhances its efficacy against gram-positive and gram-negative bacteria .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant inhibition of cell proliferation .

- Antimicrobial Assays : In antimicrobial screening tests, derivatives demonstrated broad-spectrum activity against several bacterial strains, suggesting potential for development as therapeutic agents .

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) |

|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 27.3 |

| Cytotoxicity | HCT116 (Colon Cancer) | 6.2 |

| Antibacterial | Various Pathogens | Variable |

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, leveraging methodologies from analogous pyrimidine-triazole hybrids. Key steps include:

- Heterocycle Formation : Copper-catalyzed 1,3-dipolar cycloaddition (e.g., azide-alkyne "click" chemistry) to attach the triazole moiety to pyrimidine .

- Thioacetamide Coupling : Reacting cyclopentylthiol with a bromo- or chloro-acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use column chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .

Critical Parameters : Optimize temperature (room temp. to 80°C), solvent polarity, and catalyst loading (e.g., 10 mol% Cu(OAc)₂) to maximize yield .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

Use orthogonal analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., pyrimidine C-H ~8.5 ppm; cyclopentylthio S-CH₂ ~3.5 ppm) .

- IR : Identify key functional groups (C=O stretch ~1670 cm⁻¹; triazole C-N ~1300 cm⁻¹) .

- Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]+ calculated vs. observed) .

- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry .

Basic: What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

Given its triazole and pyrimidine motifs, prioritize:

- Kinase Inhibition Assays : Use ELISA-based kits to test activity against tyrosine kinases (e.g., EGFR, VEGFR) .

- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent-only blanks .

Advanced: How can researchers optimize the thioether coupling step to improve yield?

Methodological Answer:

Address low yields via systematic optimization:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reactivity .

- Base Selection : Compare inorganic (K₂CO₃) vs. organic bases (Et₃N) to deprotonate thiols .

- Catalysis : Introduce Pd(0) or phase-transfer catalysts if nucleophilic substitution is sluggish .

- Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (e.g., temp., stoichiometry) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Combine:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (PDB IDs: 1M17, 2ITO) .

- MD Simulations : GROMACS for stability analysis (≥100 ns trajectories) of ligand-protein complexes .

- QSAR Modeling : Train models on triazole-pyrimidine analogs to correlate substituents (e.g., cyclopentylthio) with activity .

Validation : Cross-check predictions with in vitro assays (e.g., SPR for binding affinity) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

Systematically investigate variables:

- Assay Conditions : Compare buffer pH, ATP concentrations (kinase assays), or cell passage numbers .

- Compound Purity : Reanalyze conflicting batches via HPLC (≥95% purity threshold) .

- Structural Confirmation : Re-examine NMR/X-ray data to rule out regioisomer formation .

- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, identifying outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.